molecular formula C11H24N2O3 B13148150 (R)-tert-Butyl (6-amino-1-hydroxyhexan-2-yl)carbamate

(R)-tert-Butyl (6-amino-1-hydroxyhexan-2-yl)carbamate

Cat. No.: B13148150
M. Wt: 232.32 g/mol
InChI Key: HMYNSIWLDDOZIQ-SECBINFHSA-N
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Description

®-tert-Butyl (6-amino-1-hydroxyhexan-2-yl)carbamate is a compound that features a tert-butyl carbamate protecting group attached to a 6-amino-1-hydroxyhexane backbone. This compound is often used in organic synthesis, particularly in the field of peptide synthesis, due to its ability to protect amino groups during various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (6-amino-1-hydroxyhexan-2-yl)carbamate typically involves the protection of the amino group using tert-butyl carbamate. One common method involves the reaction of 6-amino-1-hydroxyhexane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl (6-amino-1-hydroxyhexan-2-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free conditions and the use of eco-friendly reagents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (6-amino-1-hydroxyhexan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the primary amine.

    Substitution: Formation of the corresponding alkyl chloride.

Scientific Research Applications

®-tert-Butyl (6-amino-1-hydroxyhexan-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in peptide synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (6-amino-1-hydroxyhexan-2-yl)carbamate involves its ability to protect amino groups during chemical reactions. The tert-butyl carbamate group is stable under a variety of conditions, preventing unwanted side reactions. It can be selectively removed under mild acidic conditions, allowing for the subsequent functionalization of the amino group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl (6-amino-1-hydroxyhexan-2-yl)carbamate is unique due to its specific combination of functional groups, which allows for selective protection and deprotection of the amino group. This makes it particularly valuable in peptide synthesis and other applications where precise control over functional group reactivity is required .

Properties

Molecular Formula

C11H24N2O3

Molecular Weight

232.32 g/mol

IUPAC Name

tert-butyl N-[(2R)-6-amino-1-hydroxyhexan-2-yl]carbamate

InChI

InChI=1S/C11H24N2O3/c1-11(2,3)16-10(15)13-9(8-14)6-4-5-7-12/h9,14H,4-8,12H2,1-3H3,(H,13,15)/t9-/m1/s1

InChI Key

HMYNSIWLDDOZIQ-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCN)CO

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN)CO

Origin of Product

United States

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